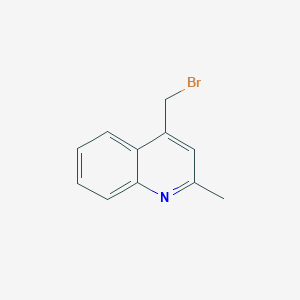

4-(Bromomethyl)-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFAUTYDNFEXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629508 | |

| Record name | 4-(Bromomethyl)-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864779-06-6 | |

| Record name | 4-(Bromomethyl)-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of the Bromomethyl Group in Quinoline Systems

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and is thus susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This forms the basis for a wide range of nucleophilic substitution reactions.

The electrophilic carbon of the bromomethyl group readily reacts with various nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines can act as nucleophiles, attacking the bromomethyl group to form the corresponding alkylated amines. For instance, reactions with o-, m-, and p-phenylenediamines lead to the formation of 4-(aminophenylamino)-2-methylquinoline derivatives. Similarly, reactions with o-, m-, and p-aminophenols yield the corresponding 4-(hydroxyphenylamino)-2-methylquinoline derivatives.

Phosphites: Trialkyl phosphites are effective nucleophiles for the alkylation of 4-(bromomethyl)-2-methylquinoline. The reaction proceeds via the Arbuzov reaction, where the phosphite (B83602) attacks the bromomethyl group to form a phosphonium (B103445) intermediate, which then undergoes rearrangement to yield a phosphonate (B1237965). This reaction is a key step in the one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives. researchgate.netiucr.org

The table below summarizes some examples of alkylation reactions with this compound and related compounds.

| Nucleophile | Product Type | Reference |

| Amines (e.g., phenylenediamines, aminophenols) | 4-(Amino- or hydroxyphenylamino)-2-methylquinolines | |

| Phosphites (e.g., triethyl phosphite) | Quinolyl-4-methylphosphonates | researchgate.netiucr.org |

The versatility of the bromomethyl group allows for the synthesis of a diverse array of functionalized quinoline (B57606) derivatives.

Styryl Derivatives: The Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of styrylquinolines. This reaction involves the use of a phosphonate carbanion, generated from the corresponding quinolyl-4-methylphosphonate, which reacts with an aldehyde to form an alkene. A one-pot successive Arbuzov/Horner-Wadsworth-Emmons reaction using ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has been developed for the synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates. researchgate.netiucr.org

Furo Derivatives: Furoquinoline alkaloids, such as dictamnine (B190991) and skimmianine, have been synthesized from 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones. rsc.org The synthesis involves the ozonolysis or reaction with osmium tetroxide–periodate of the isoprenyl group to form an aldehyde, which is then cyclized using polyphosphoric acid to yield the furoquinoline core. rsc.org

Benzofuran-2-yl Derivatives: Novel 2,4-bis(benzofuran-2-yl)quinolines have been synthesized from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. researchgate.net The reaction involves the treatment of the quinoline derivative with salicylaldehydes in the presence of a base. researchgate.net

Aroxymethyl Derivatives: The reaction of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate with various phenols leads to the formation of 2,4-bis(aroxymethyl)quinoline derivatives. researchgate.net

The following table provides an overview of the synthesis of these functionalized derivatives.

| Derivative | Synthetic Method | Key Reagents | Reference |

| Styryl | Horner-Wadsworth-Emmons reaction | Quinolyl-4-methylphosphonate, Aldehyde | researchgate.netiucr.org |

| Furo | Ozonolysis/Cyclization | OsO₄/NaIO₄, Polyphosphoric acid | rsc.org |

| Benzofuran-2-yl | Reaction with salicylaldehydes | Salicylaldehyde, Base | researchgate.net |

| Aroxymethyl | Reaction with phenols | Phenol, Base | researchgate.net |

Electrophilic Nature and Reaction Mechanisms

The reactivity of the bromomethyl group is a direct consequence of its electrophilic nature. The electron-withdrawing quinoline ring enhances the partial positive charge on the methylene (B1212753) carbon, making it a prime target for nucleophilic attack. The reaction mechanism for nucleophilic substitution at the bromomethyl group is typically a bimolecular nucleophilic substitution (SN2) process. In this mechanism, the nucleophile attacks the electrophilic carbon atom from the backside, leading to a transition state where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom. The reaction proceeds with the inversion of configuration at the carbon center.

In some cases, particularly with hindered substrates or under conditions that favor carbocation formation, a unimolecular nucleophilic substitution (SN1) mechanism may be operative. This mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile.

Chemoselectivity and Regioselectivity in Reactions

In molecules containing multiple reactive sites, the ability to selectively target a specific functional group is of paramount importance. The reactions of this compound and its derivatives often exhibit high chemoselectivity and regioselectivity.

For instance, in the synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, the bromine atom at the 4-position is more reactive than the chlorine atom at the 2-position. researchgate.netiucr.org This allows for the selective reaction of the bromomethyl group in the initial Arbuzov reaction, followed by the reaction of the chloromethyl group in the subsequent Horner-Wadsworth-Emmons reaction. This difference in reactivity can be attributed to the greater polarizability of the C-Br bond compared to the C-Cl bond, making the former more susceptible to nucleophilic attack.

Furthermore, in the Friedländer annulation synthesis of polysubstituted 2-methyl-4-styrylquinolines, the reaction between mono- or diketones and (2-aminophenyl)chalcones proceeds with high regioselectivity, leading to the formation of the desired quinoline core. nih.gov The regioselectivity of this reaction is influenced by both steric and electronic factors.

Role As a Synthetic Intermediate for Advanced Quinoline Architectures

Strategic Utility of the 4-(Bromomethyl) Moiety in Chemical Synthesis

The synthetic value of 4-(bromomethyl)-2-methylquinoline is primarily anchored in the reactivity of the C-Br bond within the bromomethyl substituent. This group acts as an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating reactions with a wide array of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the straightforward introduction of diverse functional groups at the 4-position of the quinoline (B57606) ring.

Furthermore, the bromomethyl moiety is a crucial precursor for the generation of phosphorus ylides, which are central to olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. By reacting this compound with trialkyl phosphites in the Michaelis-Arbuzov reaction, the corresponding phosphonate (B1237965) ester can be readily prepared. alfa-chemistry.com This phosphonate, upon deprotonation, generates a stabilized carbanion that can react with aldehydes and ketones to form alkenes, providing a reliable method for C-C bond formation and the extension of the quinoline's conjugated system. alfa-chemistry.comwikipedia.org

Synthesis of Multi-Substituted Quinoline Derivatives

The reactivity of the 4-(bromomethyl) group has been extensively exploited for the synthesis of a variety of multi-substituted quinoline derivatives, leading to compounds with significant potential in various fields.

A powerful application of this compound is in the synthesis of 2,4-di(styryl)quinoline derivatives. The Horner-Wadsworth-Emmons (HWE) reaction is a key strategy for this transformation, offering high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The synthesis often begins with a precursor like ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. rsc.org This substrate allows for a one-pot, successive Arbuzov/HWE reaction to introduce two different styryl groups at the 2- and 4-positions. rsc.org

The general process involves the reaction of the bromomethyl group with a trialkyl phosphite (B83602) to form a phosphonate ester, which is then deprotonated with a base (e.g., NaH) to form the phosphonate carbanion. alfa-chemistry.com This carbanion subsequently reacts with an aromatic aldehyde to yield the styryl moiety at the 4-position. A similar sequence at the 2-(chloromethyl) position affords the 2,4-di(styryl)quinoline. This methodology tolerates a wide range of substituents on the aromatic aldehyde, allowing for the creation of a library of derivatives. rsc.org

Table 1: Examples of 2,4-Bis((E)-styryl)quinoline-3-carboxylate Derivatives Synthesized via HWE Reaction

| Compound ID | Substituent on Styryl Group | Yield (%) | Reference |

|---|---|---|---|

| 3h | 4-Fluorophenyl | 85 | rsc.org |

| 3k | 4-Chlorophenyl | 88 | rsc.org |

| 3t | 3,4,5-Trimethoxyphenyl | 82 | rsc.org |

This table showcases a selection of derivatives synthesized, highlighting the versatility of the HWE reaction in accommodating various functional groups.

The 4-(bromomethyl) group is instrumental in intramolecular cyclization reactions to construct fused heterocyclic systems, which are often associated with significant biological activity.

Furoquinolines: The synthesis of furo[3,2-c]quinoline (B8618731) derivatives can be achieved starting from precursors derived from this compound. For instance, electrophilic intramolecular heterocyclization of compounds like 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol, after bromination, can lead to the formation of a 2-bromomethyl-2,3-dihydrofuro[3,2-c]quinoline system. researchgate.net The bromomethyl group on the newly formed furan (B31954) ring can then be subjected to further nucleophilic substitutions to generate a variety of 2-substituted furo[3,2-c]quinolines. researchgate.net Other established methods for synthesizing furoquinoline alkaloids, such as dictamnine (B190991), involve the cyclization of aldehyde precursors, which can be derived from related quinoline intermediates. rsc.org

Oxazoloquinolines: The reaction of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with bromine results in the formation of a fused oxazole (B20620) ring, yielding 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide. researchgate.net This reaction demonstrates an intramolecular cyclization where the allyl group and the quinolone oxygen participate in forming the five-membered oxazole ring, with the bromomethyl group being a key substituent on the resulting fused system. researchgate.net

The ease of derivatization makes this compound and its analogues valuable intermediates in medicinal chemistry. The resulting multi-substituted and fused-ring quinolines have been investigated for various therapeutic properties.

For example, a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates, synthesized using a 4-(bromomethyl)quinoline (B1600949) precursor, were evaluated for their antitumor activity. rsc.org Several compounds from this series demonstrated significant inhibitory activity against human cancer cell lines, with IC₅₀ values in the low micromolar range, in some cases surpassing the efficacy of the reference drug cisplatin. rsc.org Specifically, compounds 3h (with a 4-fluorophenyl group) and 3k (with a 4-chlorophenyl group) showed potent activity against the HT29 human colon adenocarcinoma cell line. rsc.org

Furthermore, derivatization of the bromomethyl group with various nucleophiles, such as substituted thiophenols, has been used to create libraries of compounds for antiproliferative screening. nih.gov The reaction of 4-chloro-2-(chloromethyl)-6-fluoroquinoline with thiophenols yields intermediates that can be further modified to produce novel quinoline derivatives with potential anticancer effects. nih.gov

Development of Efficient Coupling Strategies Utilizing Bromomethylquinolines

The development of efficient coupling strategies is crucial for expanding the chemical space accessible from this compound. The electrophilic nature of the bromomethyl group allows for a variety of C-N, C-S, and C-O bond-forming reactions.

Palladium-catalyzed coupling reactions represent a powerful tool for creating complex molecules. While direct Suzuki or Sonogashira couplings on the bromomethyl group are less common, this group facilitates the introduction of moieties that can then participate in such reactions. For instance, the reaction of 4-(bromomethyl)-2-methoxyquinoline (B8435497) with various nucleophiles can yield precursors for subsequent palladium-catalyzed cross-coupling reactions to build intricate heterocyclic systems.

Moreover, simple nucleophilic substitution reactions provide a direct and efficient coupling method. The reaction of 4-(chloromethyl)-2-methylquinoline (B108009) hydrochloride (a closely related analogue) with 4-hydroxymethyl-2-methyl quinoline demonstrates the utility of this approach. Coupling with thiols is also a common strategy, as seen in the synthesis of 2-substituted-4-amino-6-halogenquinolines, where an intermediate 4-chloro-2-(chloromethyl)-6-fluoroquinoline is reacted with substituted thiophenols in the presence of a base like potassium carbonate. nih.gov These coupling strategies are fundamental to the derivatization of the quinoline core for applications in medicinal chemistry and materials science. rsc.orgnih.gov

Medicinal Chemistry and Biological Relevance of 4 Bromomethyl 2 Methylquinoline Derivatives

Anti-Cancer Activities

The quinoline (B57606) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as a foundation for the development of compounds with a wide array of pharmacological activities, including anti-cancer effects. nih.gov Bromoquinolines, in particular, are valuable precursors in the synthesis of multifunctional quinoline compounds with demonstrated anti-cancer potential. nih.gov

In Vitro Cytotoxicity and Anti-Proliferative Effects in Human Cancer Cell Lines

Numerous studies have demonstrated the potent in vitro cytotoxicity and anti-proliferative effects of 4-(bromomethyl)-2-methylquinoline derivatives against a variety of human cancer cell lines.

Substituted quinolines have shown promising anti-breast cancer activity. For instance, certain derivatives have exhibited potent effects against T47D breast cancer cells, with some compounds demonstrating IC50 values in the nanomolar range, indicating high potency. nih.gov Similarly, a series of 4-aminoquinoline (B48711) derivatives displayed significant cytotoxic effects on human breast tumor cell lines MCF7 and MDA-MB468. nih.gov One particular derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was especially potent against MDA-MB-468 cells. nih.gov

The anti-proliferative activity of these derivatives extends beyond breast cancer. Novel brominated methoxyquinolines and nitrated bromoquinolines have shown potential against HeLa (cervical cancer), C6 (glioma), and HT29 (colon cancer) cell lines. nih.gov Furthermore, new quinoline compounds have demonstrated notable antitumor activity against a broad spectrum of 60 cell lines. rsc.org A specific derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced cytotoxicity in hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines, with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. mdpi.com

The table below summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line(s) | Activity |

| Substituted quinolines | T47D (breast) | IC50 in nanomolar range nih.gov |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (breast) | Highly potent nih.gov |

| Brominated methoxyquinolines and nitrated bromoquinolines | HeLa (cervical), C6 (glioma), HT29 (colon) | Antiproliferative potential nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (liver), HCT-116 (colon), MCF-7 (breast), A549 (lung) | IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively mdpi.com |

| 4-alkoxy-2-arylquinolines | Colon cancer, leukemia, melanoma | GI50 MG-MID of 0.875, 0.904, and 0.926 μM, respectively ekb.eg |

Investigations into Anti-Cancer Mechanisms

The anti-cancer activity of quinoline derivatives is attributed to various mechanisms of action. One of the key mechanisms is the inhibition of tubulin polymerization. ekb.egnih.gov Microtubules are crucial for essential cellular processes like mitosis, and their disruption can halt cancer cell division and proliferation. ekb.eg Certain quinoline derivatives act as colchicine (B1669291) binding site inhibitors, preventing tubulin assembly and microtubule formation. ekb.eg For example, one compound was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM and reduce β-tubulin mRNA levels in MDA-MB-231 cells. rsc.org

Another significant mechanism involves the induction of apoptosis, or programmed cell death. Some quinoline derivatives trigger apoptosis in cancer cells. For instance, certain compounds have been shown to induce apoptosis in MCF-7 breast cancer cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. nih.gov The novel derivative BAPPN was found to increase the protein expression of caspase-3 and the tumor suppressor protein p53, both of which play crucial roles in apoptosis. mdpi.com Furthermore, some derivatives can induce cell cycle arrest, often in the G2/M phase, preventing cancer cells from completing their division cycle. rsc.orgnih.gov

Quinoline derivatives have also been investigated as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a role in the epigenetic control of cancer cell survival. mdpi.com Some compounds have shown the ability to induce DNMT1 and -3A protein degradation, suggesting a dual mechanism of DNMT inhibition and degradation. mdpi.com

Antimicrobial and Antibacterial Activities

Derivatives of this compound have demonstrated significant potential as antimicrobial and antibacterial agents, exhibiting a broad spectrum of activity against various pathogens, including resistant strains.

Broad-Spectrum Antibacterial Efficacy

Quinoline-based compounds have been utilized as broad-spectrum antibiotics that are effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. nih.gov Their antimicrobial effect is mediated through different mechanisms, including the inhibition of DNA gyrase and topoisomerase. nih.gov

For example, certain quinoline derivatives have shown considerable antibacterial and antifungal activities, with significant zones of inhibition against Staphylococcus aureus and Candida albicans. nih.gov Some benzylidene hydrazineyl quinoline derivatives have demonstrated outstanding MIC values against Streptococcus pneumoniae. nih.gov Furthermore, 4-hydroxy-2-quinolone analogs have been identified as a promising framework for developing new antimicrobial agents, particularly for antifungal treatments. nih.gov

The table below showcases the broad-spectrum antibacterial efficacy of selected quinoline derivatives.

| Compound/Derivative | Target Microorganism(s) | Activity |

| Quinoline derivatives 11 and 13 | S. aureus, C. albicans | Inhibition zones of 28-31 mm nih.gov |

| Benzylidene hydrazineyl quinoline derivatives | S. pneumoniae | MIC values of 12.5-50 µg/mL nih.gov |

| 4-hydroxy-2-quinolone analogs | A. flavus | IC50 of 1.05 µg/mL (for brominated analog 3j) nih.gov |

Activity Against Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

A significant area of research has focused on the activity of quinoline derivatives against antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govccspublishing.org.cn MRSA is a major cause of healthcare-associated infections and is resistant to many common antibiotics. nih.gov

Several quinoline derivatives have shown promising anti-MRSA activity. For instance, a (+)-tanikolide analogue, (4S,6S)-4-methyltanikolide, displayed a MIC of 12.5 µg/mL against MRSA. mdpi.com Quinolone-2-one derivatives have also been identified as having significant antibacterial action against a range of multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov One such compound demonstrated a MIC of 0.75 μg/mL against MRSA. nih.gov

The table below highlights the activity of specific quinoline derivatives against MRSA.

| Compound/Derivative | Target Strain | Activity |

| (+)-Tanikolide analogue (4S,6S)-4-methyltanikolide | MRSA | MIC of 12.5 µg/mL mdpi.com |

| Quinolone-2-one derivative (6c) | MRSA | MIC of 0.75 μg/mL nih.gov |

Anti-Quorum Sensing Effects

Quorum sensing (QS) is a bacterial communication system that regulates virulence factors and biofilm formation. researchgate.net Interrupting this system is a promising strategy to combat bacterial infections without promoting resistance. researchgate.netnih.gov

Certain quinoline derivatives have been investigated for their anti-quorum sensing properties. While direct studies on this compound derivatives' anti-QS effects are emerging, related heterocyclic compounds have shown promise. For example, tetrazine derivatives linked to a benzothiazole (B30560) moiety have demonstrated the ability to inhibit violacein (B1683560) production, a marker for QS, and prevent biofilm formation in various bacteria. nih.govbiorxiv.orgbiorxiv.org This suggests that the quinoline scaffold could be a valuable component in the design of new anti-quorum sensing agents.

| Compound Family | Effect |

| Tetrazine-based benzothiazoles | Inhibition of violacein production and biofilm formation nih.govbiorxiv.orgbiorxiv.org |

Anti-tubercular Activity

Quinoline derivatives have been identified as promising scaffolds for the development of new anti-tubercular agents. researchgate.netsemanticscholar.org Research has shown that certain 4-anilinoquinolines and 4-anilinoquinazolines are effective inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov A notable derivative, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated a potent minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 μM against Mtb. nih.gov The anti-tubercular efficacy of these compounds is often linked to the presence of specific structural features, such as a benzyloxy aniline (B41778) group and a 6,7-dimethoxy quinoline ring. nih.gov

Furthermore, studies on 4-substituted thio-, -oxy, and sulfoxy-quinoline analogues have revealed their ability to inhibit the growth of Mtb H37Rv. semanticscholar.org These compounds are believed to exert their anti-tubercular effects by targeting the cytochrome bc1 oxidase complex, a crucial component of the Mtb respiratory chain. semanticscholar.org The presence of electron-withdrawing substituents on coumarin (B35378) hybrids, another class of compounds with anti-tubercular potential, has also been found to enhance their activity. nih.gov

Antifungal Activity (e.g., Candida albicans)

Candida albicans is a prevalent opportunistic fungal pathogen that can cause infections ranging from mild to severe, particularly in immunocompromised individuals. nih.gov The emergence of drug-resistant strains necessitates the development of new antifungal agents. nih.gov Derivatives of this compound have shown promise in this area.

In one study, novel pyrrolo[1,2-a]quinoline (B3350903) derivatives were screened for their in vitro activity against C. albicans. nih.gov Several of these derivatives exhibited significant inhibitory potential, with some showing minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL. nih.gov The structure of these derivatives, which includes methyl ester groups at various positions, plays a crucial role in their antifungal efficacy. nih.gov

Another study identified a series of 2,6-disubstituted quinoline derivatives with fungicidal activity against C. albicans. mdpi.com Specifically, 6-amide derivatives demonstrated the highest potency, with minimal fungicidal concentration (MFC) values ranging from 6.25 to 12.5 µM. mdpi.com These compounds were also found to be active against the emerging pathogen Candida glabrata. mdpi.com The presence of a piperazine (B1678402) moiety at the 2-position of the quinoline scaffold was found to be a key contributor to the antifungal activity. mdpi.com

Additionally, quinoline derivatives linked to a chalcone (B49325) moiety, when used in combination with fluconazole, have demonstrated synergistic antifungal activity against C. albicans. nih.gov This combination was effective against fluconazole-resistant strains and worked by inhibiting hyphae formation and inducing mitochondrial dysfunction. nih.gov

Antimalarial Activities

Malaria remains a significant global health issue, and quinoline-based compounds have long been a cornerstone of antimalarial therapy. nih.govnih.gov The 4-aminoquinoline scaffold, in particular, is favored for its rapid absorption, low toxicity, and high tolerability. nih.gov

Efficacy Against Plasmodium Parasites

Derivatives of this compound have demonstrated significant efficacy against Plasmodium parasites, the causative agents of malaria. nih.gov These compounds are effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Their mechanism of action often involves accumulating in the parasite's food vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. mdpi.com

Recent research has focused on creating hybrid molecules that combine the 4-aminoquinoline scaffold with other heterocyclic systems to enhance antimalarial potency. nih.gov For instance, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, showed excellent in vitro activity against drug-resistant P. falciparum and was also effective in a mouse model of P. berghei infection. mdpi.com This compound inhibits the formation of beta-hematin, leading to the accumulation of toxic heme in the parasite. mdpi.com

Furthermore, the Malaria Box compound 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918) and its analogues have been identified as having dual activity against both the asexual and sexual stages of P. falciparum. nih.gov This dual activity is highly desirable for malaria elimination strategies as it can both treat the disease and block its transmission. nih.gov

Anti-Inflammatory Properties

Quinoline derivatives have emerged as a promising class of anti-inflammatory agents, targeting various pharmacological pathways. nih.gov The nature and position of substituents on the quinoline ring are critical in determining their specific anti-inflammatory activity. nih.gov

Inhibition of Inflammatory Pathways (e.g., NLRP3/IL-1β)

The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation is linked to a variety of inflammatory diseases. frontiersin.orgdntb.gov.ua Several quinoline derivatives have been identified as potent inhibitors of the NLRP3 inflammasome. scilit.com

One study identified broxyquinoline (B1667947), an FDA-approved antimicrobial drug, as an effective inhibitor of the NLRP3 inflammasome. nih.gov Broxyquinoline was found to directly target the NLRP3 protein, preventing its interaction with NEK7 and subsequent inflammasome assembly and activation. nih.gov This action suppressed the release of the pro-inflammatory cytokine IL-1β. nih.gov In animal models, broxyquinoline significantly reduced the severity of monosodium urate-induced peritonitis and experimental autoimmune encephalomyelitis. nih.gov

Another study synthesized a series of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride derivatives and evaluated their anti-inflammatory effects against methotrexate-induced inflammation. nih.gov When loaded into soluble starch nanoparticles, these compounds showed potential in mitigating inflammation. nih.gov

Antiviral Activities (e.g., Anti-HIV-1)

The development of new antiviral agents is crucial to combat viral infections like HIV-1. Quinoline derivatives have shown potential in this area, particularly as inhibitors of viral entry and replication.

One area of focus has been the development of CXCR4 antagonists. nih.gov The CXCR4 receptor is a co-receptor used by HIV-1 to enter host cells. A series of isoquinoline-based derivatives were synthesized and found to have excellent affinity for CXCR4, with some compounds displaying low nanomolar activity in inhibiting CXCL12 binding and subsequent calcium mobilization. nih.gov These compounds also demonstrated potent anti-HIV activity. nih.gov

Another approach involves targeting the HIV-1 gp41 protein, which is essential for the fusion of the viral and cellular membranes. nih.gov A series of N-carboxyphenylpyrrole derivatives were designed based on known gp41 inhibitors. nih.gov Several of these compounds exhibited promising anti-HIV-1 activity by disrupting the formation of the gp41 six-helix bundle, a critical step in the fusion process. nih.gov

Other Pharmacological Applications (e.g., Analgesic, Anti-Alzheimer)

The inherent reactivity of the bromomethyl group at the 4-position of the 2-methylquinoline (B7769805) core presents a valuable synthetic handle for the introduction of diverse functional groups. This allows for the systematic modification of the molecule to interact with various biological targets, including those implicated in pain pathways and the complex pathology of Alzheimer's disease. The broader class of quinoline derivatives has shown significant promise in these areas, providing a strong rationale for the exploration of this compound as a precursor for novel therapeutic agents. mdpi.comnih.govnih.gov

Analgesic Activity

The quinoline nucleus is a key structural component in a variety of compounds exhibiting analgesic properties. mdpi.com Research has demonstrated that synthetic quinoline derivatives can modulate pain signaling pathways. For instance, certain quinoline derivatives bearing azetidinone scaffolds have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant effects in preclinical models. orientjchem.org

In one study, novel ibuprofen-quinoline conjugates were designed and synthesized, demonstrating significant peripheral and central analgesic properties in vivo. The most promising of these compounds linked the quinoline moiety to ibuprofen (B1674241) via a propyl chain, indicating that the nature of the linker is crucial for activity. This suggests that the bromomethyl group of this compound could be used to introduce similar pharmacophores, potentially leading to new analgesic compounds.

Furthermore, a series of 2,4,6-trisubstituted-quinazoline derivatives, which share a bicyclic heterocyclic core with quinolines, were prepared and screened for their analgesic and anti-inflammatory activities. Several of these compounds were found to be more potent than the standard drug Indomethacin, highlighting the potential of this general structural class in pain management. chemicalbook.com

| Compound Class | Key Structural Features | Reported Analgesic Activity | Reference |

|---|---|---|---|

| Quinoline-Azetidinone Hybrids | 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives | Significant analgesic activity in the Eddy's hot plate method. | orientjchem.org |

| Ibuprofen-Quinoline Conjugates | 2-(Trifluoromethyl)quinoline linked to ibuprofen via a propyl chain | Promising peripheral and central analgesic properties in vivo. | |

| Trisubstituted-Quinazoline Derivatives | 2,4,6-trisubstituted quinazolines | Some compounds more potent than Indomethacin in analgesic assays. | chemicalbook.com |

Anti-Alzheimer's Activity

The multifactorial nature of Alzheimer's disease (AD) has led to the development of multi-target-directed ligands, and the quinoline scaffold has emerged as a promising framework for such agents. mdpi.comnih.gov Quinoline derivatives have been investigated for their ability to inhibit key enzymes involved in AD pathology, such as cholinesterases, and to modulate other disease-related processes like amyloid-β (Aβ) aggregation. nih.govnih.gov

A series of novel quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were designed as multifunctional inhibitors of acetylcholinesterase (AChE). nih.gov Among these, compound 4c was a potent inhibitor of both electric eel AChE (eeAChE) and human AChE (hAChE), and also inhibited both AChE-induced and self-induced Aβ aggregation. nih.gov The synthesis of these compounds involved intermediates such as 7-(4-bromobutoxy)-4-methylquinolin-2(1H)-one , demonstrating the utility of a bromoalkyl functionality for introducing the desired side chains. nih.gov This provides a strong indication that this compound could be a valuable starting material for similar derivatives.

In another study, quinoline-O-carbamate derivatives were designed as multi-target agents for AD. Compound 3f from this series was a potent dual inhibitor of AChE and butyrylcholinesterase (BuChE) and also displayed anti-inflammatory properties. nih.gov The design of these molecules as hybrids of quinoline and rivastigmine, an approved AD drug, underscores the potential of the quinoline core in this therapeutic area. nih.gov

Furthermore, the general class of quinoline derivatives has been reviewed for its anti-Alzheimer's potential, with various compounds showing activities such as inhibition of Aβ aggregation, antioxidant effects, and metal chelation. mdpi.comnih.gov

| Compound | Core Structure | Key Activities | IC50 Values | Reference |

|---|---|---|---|---|

| Compound 4c | Quinolinone-dithiocarbamate | eeAChE inhibition, hAChE inhibition, Aβ aggregation inhibition | eeAChE: 0.22 µM, hAChE: 0.16 µM | nih.gov |

| Compound 3f | Quinoline-O-carbamate | Dual AChE/BuChE inhibition, anti-inflammatory | AChE: 1.3 µM, BuChE: 0.81 µM | nih.gov |

The body of evidence for the analgesic and anti-Alzheimer's activities of the broader quinoline class strongly supports the potential of this compound derivatives in these pharmacological applications. The reactive bromomethyl group is an ideal anchor point for the introduction of pharmacophores known to interact with targets in pain and neurodegeneration. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to explore these promising therapeutic avenues.

Structure Activity Relationship Sar Studies of 4 Bromomethyl 2 Methylquinoline Analogs

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of quinoline (B57606) derivatives are highly dependent on their substitution patterns. Research has shown that even minor structural changes can lead to significant variations in activity. For instance, in the development of anticancer agents, modifications to the quinoline core and its side chains have yielded compounds with a wide range of potencies.

One study on substituted quinolines as anti-breast cancer agents found that derivatizing the C8-amino side chain of an 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline scaffold led to compounds with nanomolar efficacy. nih.gov The potency varied significantly based on the nature of the group attached to the amino function, highlighting the direct correlation between structural modification and biological effect. nih.gov Similarly, a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines displayed compelling selective anticancer properties, with the 2-arylquinoline derivatives generally showing a better activity profile than their tetrahydroquinoline counterparts. rsc.org This indicates that the aromaticity of the quinoline system plays a crucial role in its cytotoxic activity.

In the context of antimalarial 4-aminoquinolines, the substituent at the 7-position of the quinoline ring is a critical determinant of activity. Studies on a series of N1,N1-diethyl-N2-(4-quinolinyl)-1,2-ethanediamines revealed that electron-withdrawing groups at this position lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.govresearchgate.net This modulation of basicity directly impacts the compound's ability to accumulate in the acidic food vacuole of the parasite, a key aspect of its mechanism of action. nih.govresearchgate.net

| Compound Name | Core Structure | Key Modification | Biological Activity (IC50) | Target |

|---|---|---|---|---|

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | 8-Amino-6-methoxy-4-methyl-5-(aryloxy)quinoline | C8-(2-furanylmethyl)amino side chain | 16 ± 3 nM | T47D Breast Cancer Cells |

| Quinoline 13 | 2-(3,4-methylenedioxyphenyl)quinoline | C6-Substitution | 8.3 μM | HeLa Cervical Carcinoma |

| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | C6-Substitution | 13.15 μM | HeLa Cervical Carcinoma |

| 7-Nitro-4-aminoquinoline analog | 4-Aminoquinoline (B48711) | 7-NO2 group | Lowest pH trapping (~7% of chloroquine) | Plasmodium falciparum |

| 7-Amino-4-aminoquinoline analog | 4-Aminoquinoline | 7-NH2 group | Highest pH trapping (~97% of chloroquine) | Plasmodium falciparum |

Importance of the Bromomethyl Moiety as a Pharmacophore

A pharmacophore is a set of steric and electronic features in a molecule that is necessary for biological activity. The bromomethyl group (-CH2Br) at the C-4 position of the quinoline ring in 4-(bromomethyl)-2-methylquinoline is a critical pharmacophoric feature. This group is highly reactive and enhances the electrophilicity of the molecule.

The primary importance of the bromomethyl moiety lies in its ability to act as an alkylating agent. It offers superior reactivity for nucleophilic substitutions compared to a simple bromo substituent. This allows the compound to form stable, covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of target proteins or enzymes. This covalent interaction can lead to irreversible inhibition, often resulting in high potency. The role of the bromomethyl group as an electrophilic warhead is a key strategy in the design of targeted covalent inhibitors.

Influence of Substituents on the Quinoline Core and Peripheral Groups

Quinoline Core:

Position 7: As established in antimalarial 4-aminoquinolines, this position is crucial. Electron-withdrawing groups like chloro (-Cl) or trifluoromethyl (-CF3) are optimal for activity. nih.govpharmacy180.com These groups influence the basicity (pKa) of the quinoline nitrogen, which is essential for the drug's mechanism. nih.govresearchgate.net A 7-chloro group is considered optimal for antimalarial activity, while a methyl group at position 3 reduces activity. pharmacy180.com

Position 6: In studies of 2-arylquinolines with anticancer activity, substitutions at the C-6 position were found to be important for cytotoxicity against specific cancer cell lines like HeLa and PC3. rsc.org

Positions 5 and 8: The introduction of a nitro group at position 5 of a 6-bromoquinoline (B19933) derivative resulted in a compound with significant antiproliferative activity. nih.gov In other quinoline series, derivatizing an amino group at position 8 led to potent anticancer compounds. nih.gov

Peripheral Groups:

Position 2: The substituent at C-2 has a notable impact on the compound's physical properties. A methyl group, as in this compound, increases steric hindrance and results in lower aqueous solubility compared to a methoxy (B1213986) group. Conversely, a methoxy group at C-2 can enhance solubility in polar solvents due to its electron-donating nature.

Position 4 Side Chain: The nature of the side chain at C-4 is paramount. While the bromomethyl group acts as a reactive electrophile, other side chains confer different properties. In antimalarials like chloroquine, a dialkylaminoalkyl side chain with a specific length (2-5 carbon atoms between nitrogens) is optimal for activity, and the tertiary amine in this side chain is considered important. pharmacy180.com This contrasts with the covalent bonding mechanism suggested by the bromomethyl group.

| Position on Quinoline Ring | Substituent | Observed Influence | Reference |

|---|---|---|---|

| 2 | Methyl | Increases steric hindrance, lowers aqueous solubility. | |

| 2 | Methoxy | Enhances solubility in polar solvents. | |

| 4 | Bromomethyl | Acts as a reactive electrophile for nucleophilic substitution (covalent bonding). | |

| 4 | Dialkylaminoalkyl amino | Optimal for antimalarial activity (pH trapping mechanism). | pharmacy180.com |

| 6 | Various (e.g., Phenyl) | Important for selective anticancer cytotoxicity. | rsc.org |

| 7 | Chloro (Electron-withdrawing) | Optimal for antimalarial activity; lowers pKa of quinoline nitrogen. | nih.govpharmacy180.com |

| 8 | Derivatized Amino Group | Side chain modifications lead to potent anticancer activity. | nih.gov |

Identification of Key Structural Features for Enhanced Activity

Based on SAR studies of various quinoline analogs, several key structural features can be identified for enhancing biological activity:

A Reactive Electrophile at C-4: The presence of a reactive group like the bromomethyl moiety at position 4 is a key feature for achieving high potency, likely through covalent bond formation with a biological target.

Electron-Withdrawing Groups at C-7: An electron-withdrawing substituent, such as a halogen, at the 7-position is a well-established feature for enhancing the activity of 4-substituted quinolines, particularly in the context of antimalarials. nih.govresearchgate.netpharmacy180.com This feature modulates the electronic properties of the entire quinoline system.

Modulation of Physicochemical Properties at C-2: The substituent at the 2-position (e.g., methyl vs. methoxy) is critical for fine-tuning physicochemical properties like solubility and steric profile, which in turn affect bioavailability and target interaction.

Mechanistic Insights into Biological Action

Proposed Mechanisms of Action

The quinoline (B57606) scaffold is a recognized pharmacophore, and its derivatives are known to exert their effects through several distinct pathways.

The presence of a bromomethyl group at the 4-position of the quinoline ring introduces a highly reactive electrophilic center. This functional group is susceptible to nucleophilic attack from various residues within biological macromolecules, such as proteins and nucleic acids. This can lead to the formation of a stable covalent bond between the quinoline derivative and the biomolecule.

This covalent modification can have significant downstream consequences, including the alteration of protein function, inhibition of enzymatic activity, and disruption of protein-protein interactions. The non-enzymatic nature of this modification can lead to irreversible inhibition of target molecules. For instance, electrophilic modifications can be recognized by and covalently modify proteins, with distinct selectivity for certain amino acid residues like cysteine. nih.gov

Quinolone and quinoline derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govrsc.orgnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, as they manage the topological state of the DNA. youtube.commdpi.com Inhibition of these enzymes leads to a rapid cessation of DNA synthesis and ultimately results in bacterial cell death. rsc.orgyoutube.com

The mechanism of inhibition involves the stabilization of a ternary complex between the enzyme, the DNA, and the quinoline compound. nih.govnih.govresearchgate.net This trapping of the enzyme on the DNA prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. rsc.orgyoutube.com While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is typically the main target in Gram-positive bacteria. nih.govmdpi.com Some novel quinoline derivatives have been shown to possess dual-targeting ability, inhibiting both enzymes. nih.govmedchemexpress.com

While the primary focus of quinoline derivatives has been on topoisomerases, the broader class of quinazolines has been shown to inhibit Penicillin-Binding Protein 2a (PBP2a). nih.gov PBP2a is a key enzyme that confers resistance to β-lactam antibiotics in strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov It functions by taking over the cell wall synthesis when other PBPs are inactivated by antibiotics. nih.gov Quinazolinones can bind to an allosteric site on PBP2a, making the active site more susceptible to inhibition. nih.gov Given the structural similarities, it is plausible that certain quinoline derivatives could also interact with PBP2a, although this is an area requiring further specific investigation for 4-(bromomethyl)-2-methylquinoline.

Recent studies have highlighted the role of quinoline derivatives as potent inhibitors of the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory cytokines. nih.govresearchgate.net Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Certain quinoline compounds, such as broxyquinoline (B1667947), have been shown to directly target the NLRP3 protein, preventing its interaction with other components of the inflammasome, such as NEK7 and ASC. nih.gov This inhibition blocks the assembly and activation of the inflammasome, thereby reducing the release of pro-inflammatory cytokines like IL-1β. nih.govresearchgate.net The mechanism can involve direct binding to specific residues on the NLRP3 protein, which interferes with the conformational changes required for inflammasome oligomerization. nih.govresearchgate.net This targeted inhibition of protein-protein interactions represents a significant anti-inflammatory mechanism.

The inhibition of DNA gyrase and topoisomerase IV directly interferes with DNA replication. rsc.orgnih.gov During replication, the unwinding of the DNA double helix creates positive supercoils ahead of the replication fork. youtube.comnih.gov DNA gyrase is responsible for introducing negative supercoils to relieve this torsional stress. youtube.com By inhibiting gyrase, quinolones cause the replication fork to stall. nih.govnih.gov

Furthermore, topoisomerase IV is essential for the decatenation, or unlinking, of newly replicated daughter chromosomes. acs.org Inhibition of topoisomerase IV prevents the proper segregation of chromosomes, leading to a halt in cell division. acs.org The formation of stabilized drug-enzyme-DNA complexes effectively transforms these essential enzymes into cellular poisons that block the progression of replication and transcription machinery, leading to lethal double-strand breaks. nih.govresearchgate.net

Cellular and Molecular Targets

The biological activity of this compound and related compounds can be attributed to their interaction with specific cellular and molecular targets. These interactions underpin the mechanistic pathways described above.

Table 1: Key Molecular Targets and Mechanistic Consequences

| Target | Cellular Process | Mechanism of Action | Consequence |

| DNA Gyrase | DNA Topology Management | Inhibition of enzymatic activity, stabilization of enzyme-DNA cleavage complex. nih.govnih.gov | Interference with DNA replication and transcription, induction of DNA double-strand breaks. rsc.orgyoutube.com |

| Topoisomerase IV | Chromosome Segregation | Inhibition of decatenation activity, stabilization of enzyme-DNA cleavage complex. nih.govnih.gov | Failure of daughter cell separation, cell division arrest. acs.org |

| NLRP3 Protein | Inflammasome Assembly | Direct binding, prevention of interaction with NEK7 and ASC, blocking oligomerization. nih.govnih.gov | Inhibition of inflammasome activation, reduced production of inflammatory cytokines. nih.govresearchgate.net |

| Various Biomolecules (Proteins, Nucleic Acids) | General Cellular Functions | Covalent modification via the reactive bromomethyl group. nih.gov | Alteration of protein structure and function, potential for enzyme inactivation. |

| Penicillin-Binding Protein 2a (PBP2a) (Potential) | Bacterial Cell Wall Synthesis | Allosteric inhibition (as seen with related quinazolinones). nih.gov | Sensitization of resistant bacteria to β-lactam antibiotics. nih.gov |

Computational Chemistry in Research of 4 Bromomethyl 2 Methylquinoline and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a protein's binding site. The process generates a "docking score" or "binding affinity," which estimates the strength of the interaction, with more negative values typically indicating a stronger bond.

Studies on various quinoline (B57606) derivatives have demonstrated the utility of molecular docking in identifying potential therapeutic agents. For instance, a series of synthesized quinoline derivatives were evaluated as potential HIV reverse transcriptase inhibitors. nih.gov Molecular docking studies revealed that these compounds could fit into the binding site of the HIV reverse transcriptase enzyme (PDB: 4I2P), with some exhibiting higher docking scores than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.gov Compound 4 in that study, in particular, showed the highest affinity with a docking score of -10.67. nih.gov

Similarly, docking studies have been employed to explore the anticancer potential of quinoline derivatives. Thiopyrano[2,3-b]quinoline derivatives were docked against an anticancer peptide, CB1a, revealing binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov Analysis of the ligand-protein interactions identified key amino acid residues involved in the binding, such as ILE-8, LYS-7, VAL-14, and TRP-12, through various interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Further research into the antifungal properties of pyrrolo[1,2-a]quinoline (B3350903) analogues used molecular docking to assess their binding affinity against essential fungal proteins from Candida albicans, including secreted aspartic protease 3 (SAP3) and sterol 14-alpha demethylase. nih.gov These in silico analyses provide a rational basis for the observed biological activities and guide further structural modifications to enhance potency. nih.gov

The analysis of ligand-protein interactions goes beyond just predicting binding affinity. It involves a detailed examination of the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking—that stabilize the ligand within the protein's active site. nih.govyoutube.com Tools like ProteinsPlus and LIGPLOT+ are used to visualize and analyze these interactions, providing crucial insights into the structural basis of molecular recognition. nih.govyoutube.com For example, docking of 4-anilinoquinazoline (B1210976) derivatives into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) showed that the quinazoline (B50416) N1 and N3 atoms form essential hydrogen bonds with the backbone of Met769 and Thr766 residues, respectively, which is critical for inhibitory activity. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives

| Compound Class | Protein Target | PDB ID | Top Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinoline-chalcone derivatives | HIV Reverse Transcriptase | 4I2P | -10.67 | nih.gov |

| Thiopyrano[2,3-b]quinolines | Anticancer Peptide CB1a | 2IGR | -6.1 | nih.gov |

| Pyrrolo[1,2-a]quinolines | Secreted Aspartyl Protease 3 | 2H6T | - | nih.gov |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | - | - | nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties and reactivity of molecules. scirp.orgresearchgate.net These methods can accurately compute a molecule's electronic structure, orbital energies, and charge distribution, which are key determinants of its chemical behavior.

A critical concept in this area is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap implies that less energy is required to excite an electron, making the molecule more reactive. rsc.org

Studies on quinolin-4-one derivatives have shown that substituents significantly influence the HOMO-LUMO gap. For example, the introduction of a bromine atom tends to decrease the energy gap, thereby increasing the reactivity of the quinolin-4-one structure compared to methoxylated analogues. scirp.org This enhanced reactivity can be correlated with the molecule's biological activity or its propensity to participate in chemical reactions. scirp.orgrsc.org

Another powerful tool derived from quantum calculations is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with other molecules, including biological receptors or reactants. rsc.org

Furthermore, reactivity descriptors such as Fukui functions can be calculated to predict the most likely sites for electrophilic, nucleophilic, or radical attack within a molecule. scirp.orgnih.gov For quinolin-4-one derivatives, Fukui function calculations identified the C2 and C3 carbon atoms as electrophilic sites, providing a possible explanation for the observed outcomes in certain reduction reactions. scirp.org These theoretical calculations provide a detailed picture of molecular reactivity that is often difficult to obtain through experimental means alone. scirp.orgresearchgate.net

Table 2: Calculated Energy Gaps for Substituted Quinoline Derivatives

| Compound Type | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinolin-4-one | Bromine | - | - | Lowered vs. methoxy (B1213986) | scirp.org |

| Quinoline Derivative | -NH₂ | - | - | 3.640 | rsc.org |

| Quinoline Derivative | -OH | - | - | 3.402 | rsc.org |

Advanced Structural Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks for Intermolecular Interactions)

Understanding how molecules pack together in the solid state is crucial for fields ranging from materials science to pharmaceuticals, as crystal packing affects properties like solubility and stability. Advanced structural analysis techniques provide detailed insights into the intermolecular interactions that govern this packing.

Building on this, energy framework analysis provides a visual representation of the energetic architecture of a crystal. This method calculates the interaction energies between a central molecule and its neighbors and depicts them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy (electrostatic, dispersion, etc.), offering an intuitive picture of the strongest packing pathways within the crystal lattice. This allows for a deeper understanding of the crystal's mechanical and physical properties.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Compound Type | H···H | C···H/H···C | O···H/H···O | Br···H/H···Br | Other | Reference |

|---|---|---|---|---|---|---|

| Hexahydroquinoline derivative | ~70% | ~20% | ~8.5% | - | N···H, C···C | nih.gov |

| 2-(4-bromo-phenyl)-dihydropyridine | 36.2% | 21.6% | - | 10.8% | N···H, C-Br···π | nih.gov |

In Silico Screening and Drug Design Methodologies

In silico screening and rational drug design encompass a range of computational strategies aimed at identifying and optimizing new drug candidates before they are synthesized and tested in the lab. nih.gov These methodologies significantly reduce the time and cost associated with drug discovery. nih.gov

A common approach is virtual screening , which involves computationally screening large libraries of chemical compounds against a specific biological target. This can be done using structure-based methods, like the molecular docking described earlier, or ligand-based methods. Ligand-based screening relies on the knowledge of known active molecules, using their properties to search for other compounds with similar characteristics (e.g., shape, pharmacophores). researchgate.net

Another powerful technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a set of 4-(2-fluorophenoxy) quinoline derivatives acting as c-MET kinase inhibitors, a multiple linear regression model was developed. nih.gov This model successfully correlated molecular descriptors (related to mass, electronegativity, and partial charges) with the inhibitory activity (pIC₅₀) of the compounds. Such validated models can then be used to predict the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov

The process of drug design often involves an iterative cycle of designing new molecules, predicting their properties in silico, synthesizing the most promising ones, and then testing them experimentally. The results from the experiments are then used to refine the computational models, leading to the next design cycle. For example, based on docking results for 4-anilinoquinazoline derivatives against EGFR, new hydrogen bond interactions were identified for certain modified compounds, explaining their high potency and suggesting they are worthy of further optimization. nih.gov This integrated approach, combining computational prediction with experimental validation, is a cornerstone of modern drug discovery. nih.govijddr.in

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Diverse Analogs

The core structure of 4-(bromomethyl)-2-methylquinoline serves as a versatile scaffold for the synthesis of a wide array of novel chemical entities. Future synthetic strategies will likely focus on creating diverse analogs with improved pharmacological profiles. Researchers have already demonstrated the feasibility of modifying the quinoline (B57606) core. For instance, efficient routes to 2,4-distyrylquinolines have been developed using simple and readily available building blocks like aldehydes and ketones. nih.gov This approach allows for the incorporation of a wide variety of substituents, offering a pathway to a vast library of new compounds. nih.gov The development of one-pot reactions, such as those involving imine formation followed by cyclization and air oxidation, presents an efficient method for synthesizing complex quinoline derivatives like 4-aryl substituted pyrrolo[1,2-a] quinoxalines. mdpi.com These synthetic advancements are crucial for exploring the structure-activity relationships of new compounds and for optimizing their therapeutic potential.

Comprehensive In Vivo Pharmacological Evaluation

While in vitro studies provide valuable preliminary data, comprehensive in vivo pharmacological evaluation is essential to determine the true therapeutic potential of novel this compound analogs. Future research must include rigorous in vivo testing to assess the efficacy, pharmacokinetics, and safety of these compounds in living organisms. For example, studies on new 4-aminoquinoline (B48711) derivatives have progressed to in vivo evaluation in mice, assessing parameters like oral bioavailability, plasma clearance, and elimination half-life. nih.gov One such study revealed that a lead compound reduced parasitemia load by 47% in mice infected with Plasmodium berghei. nih.gov Similarly, in the development of anticancer agents, promising dual inhibitors of PI3K and HDAC, derived from a quinazoline (B50416) scaffold, have undergone pharmacokinetic studies and evaluation in xenograft models, demonstrating significant in vivo anticancer efficacies. nih.gov These types of in vivo studies are critical for translating promising laboratory findings into clinically viable treatments.

Elucidation of Detailed Molecular Mechanisms

A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is a key area for future research. While the general mechanisms of some quinoline-based drugs are known, the specific interactions of novel analogs at the molecular level often remain to be fully elucidated. For instance, quinoline derivatives that inhibit bacterial DNA gyrase and topoisomerase IV interfere with DNA synthesis, but the precise binding interactions can vary. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are becoming increasingly powerful tools for predicting and analyzing these interactions. nih.gov These in silico approaches can help identify specific molecular targets, such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins, which are all potential targets in cancer therapy. nih.gov By combining computational predictions with experimental validation, researchers can gain a detailed understanding of how these compounds function at a molecular level, facilitating the design of more potent and selective drugs.

Application in Multi-Target Drug Design Strategies

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a promising strategy for treating complex diseases like cancer. nih.gov The quinoline scaffold is well-suited for the development of multi-target agents. Future research will likely focus on designing this compound derivatives that can simultaneously modulate several key biological pathways. For example, researchers have successfully developed novel PI3K and HDAC dual inhibitors by incorporating a hydroxamic acid moiety into a quinazoline-based PI3K pharmacophore. nih.gov This approach has yielded compounds that simultaneously inhibit both enzyme families with nanomolar potencies. nih.gov The application of in silico techniques will be instrumental in the rational design of such multi-targeted inhibitors, allowing for the optimization of binding affinities to multiple biological targets. nih.gov This strategy holds the potential to create more effective therapies with a reduced likelihood of developing resistance.

Exploration of New Therapeutic Areas and Challenges Posed by Resistant Pathogens

The rise of antibiotic resistance is a major global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. nih.govmdpi.com Quinolone-based compounds have historically been effective against a broad spectrum of bacteria, but their efficacy is threatened by increasing resistance. nih.gov Future research should explore the potential of this compound derivatives against multidrug-resistant pathogens. italjmed.org This includes investigating their efficacy against priority pathogens like Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. The development of hybrid molecules, combining the quinoline core with other pharmacophores like hydrazones and isatin, has shown promise in creating compounds with enhanced antibacterial activity. mdpi.com Furthermore, exploring the use of these compounds in combination therapies could provide a synergistic effect, potentially overcoming existing resistance mechanisms. mdpi.com Beyond antibacterial applications, the versatile quinoline scaffold warrants exploration in other therapeutic areas where new treatments are needed.

Q & A

Q. What are the optimal synthetic routes for 4-(Bromomethyl)-2-methylquinoline, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including bromination of precursor quinolines. Key steps include:

- Quinoline Core Formation: Use Skraup or Doebner-von Miller reactions to construct the quinoline scaffold.

- Bromination: Introduce the bromomethyl group via radical bromination or electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 60–80°C) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency. Catalysts like AIBN (azobisisobutyronitrile) may accelerate radical bromination .

- Yield Improvement: Monitor reaction progress via TLC or HPLC. Purification through column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group acts as an electrophilic site, enabling:

- SN2 Reactions: Replace bromine with nucleophiles (e.g., amines, thiols) in polar solvents (DMF, DMSO) at 50–100°C. Steric hindrance from the quinoline ring may slow kinetics, requiring longer reaction times .

- Cross-Coupling Reactions: Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with arylboronic acids to form biaryl derivatives .

- Quantitative Analysis: Track substitution efficiency via ¹H NMR integration of the bromomethyl peak reduction .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Contradictions often arise from structural analogs with subtle substituent variations. Resolve discrepancies by:

- Comparative SAR Studies: Synthesize derivatives with systematic substitutions (e.g., Cl vs. Br at position 4) and test in standardized assays. For example, bromine’s electronegativity enhances binding to hydrophobic enzyme pockets compared to chlorine .

- Meta-Analysis of Data: Tabulate reported IC₅₀ values and correlate with substituent electronic effects (Hammett σ constants) or steric parameters (Taft steric factors) .

| Substituent | Position | Biological Activity (IC₅₀, μM) | Key Reference |

|---|---|---|---|

| Br | 4 | 0.45 (Enzyme X inhibition) | |

| Cl | 4 | 1.20 (Enzyme X inhibition) |

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound derivatives to specific enzyme targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases). Focus on hydrogen bonding with the quinoline nitrogen and hydrophobic contacts with the bromomethyl group .

- MD Simulations: Run 100-ns molecular dynamics trajectories to assess binding stability. Calculate binding free energies (MM-PBSA/GBSA) and validate with experimental IC₅₀ values .

- Fragment-Based Design: Replace the bromomethyl group with bioisosteres (e.g., CF₃) and predict ADMET properties using SwissADME .

Q. What are the critical factors in designing analogues of this compound to enhance selectivity for biological targets while minimizing off-target interactions?

Methodological Answer:

- Substituent Positioning:

- Selectivity Screening: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target kinase inhibition.

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., NO₂) at position 6 to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.